4,7-dimethyl-6-nitro-2H-chromen-2-one
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Overview
Description
4,7-dimethyl-6-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from Tonka beans and have been used in herbal medicines for centuries
Preparation Methods
The synthesis of 4,7-dimethyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the nitration of 4,7-dimethyl-2H-chromen-2-one. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 6-position of the chromenone ring . Another method involves the Pechmann condensation, which is a widely used reaction for synthesizing coumarin derivatives. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Chemical Reactions Analysis
4,7-dimethyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid, sulfuric acid, iron, and glacial acetic acid. The major products formed from these reactions include amino derivatives, substituted coumarins, and carboxylic acids.
Scientific Research Applications
4,7-dimethyl-6-nitro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antioxidant, and anticancer activities
Biological Research: The compound is used as a probe to study enzyme activities and biological pathways involving coumarin derivatives.
Industrial Applications: Coumarin derivatives, including this compound, are used in the production of optical brighteners, fluorescent dyes, and additives in food, perfumes, and cosmetics.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
4,7-dimethyl-6-nitro-2H-chromen-2-one can be compared with other similar compounds such as:
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl: This compound has similar structural features but differs in the position of the nitro group and the presence of additional substituents.
6-nitro-4-methyl coumarinyl chloroacetate: This compound is used in the synthesis of various coumarin derivatives and has shown significant biological activities.
2,2-dimethylchromene derivatives: These compounds have different substituents on the chromene ring and exhibit unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
4,7-dimethyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-4-11(13)16-10-3-7(2)9(12(14)15)5-8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBQEZTXFHKTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977219 |
Source
|
Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-48-7 |
Source
|
Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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